(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.C3H7NO2S/c1-3-6-5(8-7-3)11-2-4(9)10;4-2(1-7)3(5)6/h2H2,1H3,(H,9,10)(H,6,7,8);2,7H,1,4H2,(H,5,6)/t;2-/m.0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWCXHOSOFCKCP-WNQIDUERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C(C(C(=O)O)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)SCC(=O)O.C([C@@H](C(=O)O)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2R)-2-amino-3-sulfanylpropanoic acid, commonly known as L-cysteine, is a naturally occurring amino acid that plays a crucial role in various biological processes. It is a precursor to glutathione, an important antioxidant in the body, and is involved in protein synthesis and metabolism. The compound's derivative, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid, introduces additional biological properties that may enhance its therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : (2R)-2-amino-3-sulfanylpropanoic acid
- Molecular Formula : C₃H₇NO₂S
- Molecular Weight : 121.16 g/mol
- CAS Number : 52-90-4
The structural formula can be represented as follows:
Antioxidant Activity
L-cysteine exhibits significant antioxidant properties due to its ability to donate electrons and participate in redox reactions. This function is primarily attributed to its thiol (-SH) group, which can neutralize free radicals and reactive oxygen species (ROS) in biological systems .
Glutathione Synthesis
L-cysteine is a critical precursor for glutathione synthesis. Glutathione is a tripeptide that plays a vital role in cellular defense against oxidative stress. The availability of L-cysteine directly influences the levels of glutathione in cells, thereby impacting cellular health and longevity .
Neuroprotective Effects
Research has indicated that L-cysteine may have neuroprotective effects, particularly in conditions such as neurodegenerative diseases. Its ability to modulate glutamate levels in the brain can help prevent excitotoxicity, which is implicated in diseases like Alzheimer's and Parkinson's .
Clinical Uses
L-cysteine has been utilized in various clinical settings, including:
- Antidote for Acetaminophen Overdose : L-cysteine is used as an antidote due to its role in replenishing glutathione levels, which are depleted during acetaminophen toxicity .
- Nutritional Supplementation : It is often included in nutritional supplements aimed at enhancing antioxidant defenses and improving metabolic health .
Case Studies
- Acetaminophen Toxicity Management : A study demonstrated that patients treated with L-cysteine showed improved outcomes compared to those who received standard care alone. The administration of L-cysteine facilitated faster recovery of liver function markers .
- Chronic Obstructive Pulmonary Disease (COPD) : In a clinical trial involving COPD patients, supplementation with L-cysteine was associated with reduced oxidative stress markers and improved lung function metrics .
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism | Clinical Applications |
|---|---|---|---|
| L-Cysteine | Antioxidant | Reduces oxidative stress via glutathione synthesis | Acetaminophen overdose treatment |
| 5-Methyl-1H-Triazole Derivative | Potential anti-inflammatory | Modulates inflammatory pathways | Under investigation for various inflammatory conditions |
Scientific Research Applications
Antihypertensive Agents
Research indicates that derivatives of sulfanylpropanoic acids can serve as potential antihypertensive agents. For instance, a related compound synthesized from L-asparagine has shown promise as an angiotensin-converting enzyme (ACE) inhibitor, which is crucial in managing hypertension. The synthesis involves stereoselective reactions that yield compounds with specific configurations known for their biological activity .
Anticancer Activity
The compound's structural features make it a candidate for anticancer research. Studies have demonstrated that triazole derivatives exhibit significant antitumor properties. For example, novel sulfonamide derivatives containing triazole moieties have been synthesized and tested against various human tumor cell lines, showing promising activity with low micromolar GI50 levels . This suggests that (2R)-2-Amino-3-sulfanylpropanoic acid; 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid could be explored further for its anticancer potential.
Synthesis and Characterization
A comprehensive study presented a synthetic route for creating various derivatives of triazole-containing compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and selectivity. Techniques such as NMR spectroscopy were employed to confirm the structures of synthesized compounds .
Biological Evaluation
In vitro studies have been conducted to evaluate the anticancer activity of synthesized compounds derived from (2R)-2-Amino-3-sulfanylpropanoic acid; 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid. These studies involved testing against established cancer cell lines such as HCT-116 and MCF-7. Results indicated several compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, highlighting their potential as therapeutic agents .
Summary Table of Applications
Comparison with Similar Compounds
(2R)-2-Amino-3-sulfanylpropanoic Acid (L-Cysteine)
(2R)-2-Amino-3-sulfanylpropanoic acid, commonly known as L-cysteine, is a sulfur-containing α-amino acid with the molecular formula C₃H₇NO₂S and a molecular weight of 121.16 g/mol . It is a non-essential amino acid involved in protein synthesis, detoxification, and antioxidant activity due to its thiol (-SH) group. L-Cysteine is highly soluble in water and slightly soluble in ethanol . It is naturally present in biological systems and plays a critical role in meat spoilage as a precursor to sulfur-containing degradation products like dimethyl sulfide . Industrially, it is used in pharmaceuticals, food additives, and cosmetics .
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid
This compound is a synthetic derivative featuring a 1,2,4-triazole ring substituted with a methyl group at position 5 and a sulfanylacetic acid moiety at position 3. Its molecular formula is C₅H₇N₃O₂S , with a molecular weight of 173.19 g/mol . While direct solubility data are unavailable, structural analogs suggest moderate water solubility due to the polar acetic acid group . Such triazole-thioacetic acid derivatives are often explored for antimicrobial, antifungal, and enzyme-inhibitory activities .
Comparison with Similar Compounds
Comparison of L-Cysteine with Related Amino Acids
Key Insights :
Comparison of 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid with Triazole Derivatives
Key Insights :
- Bulkier substituents (e.g., chlorophenyl) enhance lipophilicity, improving membrane penetration in antimicrobial applications .
- The methyl group in the target compound may reduce steric hindrance, favoring interactions with hydrophilic enzyme active sites .
Research Findings
L-Cysteine
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid
- Synthetic Accessibility : Analogous triazole-thioacetic acids are synthesized via nucleophilic substitution or cyclization reactions, often using elemental sulfur or thiourea derivatives .
Q & A
Q. Table 1: Key Analytical Parameters
Advanced: How can computational reaction path search methods be integrated with experimental data to optimize the synthesis of 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid?
Methodological Answer:
Adopt the ICReDD framework (Integrated Computational and Experimental Design Platform), which combines quantum chemical calculations (e.g., DFT for transition-state analysis) with high-throughput experimentation . For example:
Reaction Path Prediction : Use Gaussian or ORCA to model nucleophilic substitution between 5-methyl-1,2,4-triazole-3-thiol and bromoacetic acid. Identify energy barriers for competing pathways (e.g., S- vs. N-alkylation).
Experimental Validation : Screen solvents (DMSO, MeOH), bases (NaHCO, EtN), and temperatures (25–80°C) using a factorial design. Cross-reference computed activation energies with observed yields .
Feedback Loop : Refine computational models using experimental kinetic data to improve predictive accuracy for scale-up.
Q. Table 2: Optimized Conditions for S-Alkylation
| Parameter | Optimal Value | Computational Prediction | Experimental Yield |
|---|---|---|---|
| Solvent | MeOH | ΔG = 25 kcal/mol | 85% |
| Base | NaHCO | pKa match for deprotonation | Minimal by-products |
| Temp. | 60°C | Barrier <30 kcal/mol | 88% purity |
Basic: What synthetic routes are documented for the preparation of 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid?
Methodological Answer:
The primary route involves thiol-alkylation under mild basic conditions:
Step 1 : Dissolve 5-methyl-1,2,4-triazole-3-thiol (1 eq) in methanol.
Step 2 : Add bromoacetic acid (1.2 eq) and NaHCO (2 eq).
Step 3 : Reflux at 60°C for 6 hours. Monitor by TLC (R = 0.3 in EtOAc/hexane 1:1).
Workup : Acidify with HCl (1M), extract with EtOAc, and recrystallize from ethanol/water .
Q. Key Considerations :
- Avoid over-alkylation by controlling stoichiometry.
- Use inert atmosphere (N) to prevent thiol oxidation .
Advanced: How can researchers resolve discrepancies in reported bioactivity data for sulfanyl-propanoic acid derivatives across studies?
Methodological Answer:
Contradictions often arise from stereochemical instability or assay variability . Follow this protocol:
Re-evaluate Purity : Use chiral HPLC to confirm no racemization during storage (e.g., (2R) vs. (2S) forms) .
Standardize Assays : Compare IC values under identical conditions (pH, temperature, cell lines).
Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity consistency with observed bioactivity .
Case Study : A study reported conflicting MIC values for triazole derivatives. Re-analysis revealed that epimerization under acidic conditions (pH <4) altered bioactivity .
Basic: How should researchers optimize reaction conditions to minimize by-product formation during triazole-acetic acid coupling?
Methodological Answer:
Key parameters include solvent polarity , base strength , and temperature :
- Solvent : Polar aprotic solvents (DMF, MeCN) reduce nucleophilic competition but may increase esterification. Methanol balances reactivity and cost .
- Base : Weak bases (NaHCO) minimize over-alkylation vs. strong bases (NaOH).
- Temperature : 60°C maximizes S-alkylation rate without promoting degradation .
Q. Table 3: By-Product Analysis
| Condition | By-Product | Mitigation Strategy |
|---|---|---|
| High pH (NaOH) | N-alkylated triazole | Use NaHCO (pH 8–9) |
| Prolonged reflux | Disulfide (R-S-S-R) | Limit reaction time to 8 hours |
| Excess bromoacetic acid | Di-alkylated product | Maintain 1:1.2 molar ratio |
Advanced: What strategies address stereochemical instability in (2R)-2-Amino-3-sulfanylpropanoic acid during peptide synthesis?
Methodological Answer:
The sulfanyl group’s susceptibility to racemization and oxidation requires:
Protection : Use tert-butylthiol (StBu) or trityl (Trt) groups during solid-phase synthesis.
Low-Temperature Coupling : Activate amino acids at 0–4°C with HOBt/DIC to minimize epimerization .
Post-Synthesis Analysis : Employ Marfey’s reagent to derivatize and detect D/L enantiomers via HPLC .
Critical Data : Racemization rates increase above pH 7.0; maintain reaction pH 6.5–7.0 for <5% epimer formation .
Basic: What are the stability considerations for storing 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid?
Methodological Answer:
Store under inert atmosphere (Ar) at –20°C to prevent:
Q. Stability Data :
| Condition | Degradation Over 6 Months |
|---|---|
| 25°C, air | 40% oxidized |
| –20°C, Ar | <5% degradation |
Advanced: How can reactor design principles improve the scalability of sulfanyl-amino acid synthesis?
Methodological Answer:
Apply continuous-flow microreactor systems to enhance heat/mass transfer:
Design Parameters :
- Residence Time : 10–15 minutes (vs. batch: 6 hours).
- Mixing Efficiency : Use static mixers to ensure homogeneous base distribution.
Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression for real-time adjustments .
Case Study : A pilot-scale flow reactor achieved 92% yield with 50% reduced solvent use compared to batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
